6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Overview
Description
6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that contains both bromine and hydroxymethyl functional groups
Mechanism of Action
Target of Action
The primary target of 6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is thiol-containing compounds . These compounds play critical roles in biological systems and bioengineering applications .
Mode of Action
The compound acts as a protecting group for thiol caging . It undergoes clean and efficient photo-cleavage upon irradiation without detectable photoisomer production . This allows for the release of the caged thiol .
Biochemical Pathways
The compound affects the biochemical pathways involving thiol-containing compounds . Upon irradiation, the compound undergoes photolysis reactions, leading to the release of the caged thiol . This can then interact with other molecules in the pathway .
Pharmacokinetics
It is known that the compound can be efficiently removed by one- and two-photon processes .
Result of Action
The result of the compound’s action is the generation of free thiols . For example, a peptide containing a caged thiol undergoes photo-cleavage upon irradiation, resulting in the generation of the free peptide . This peptide is then recognized by protein farnesyltransferase (PFTase) and becomes farnesylated .
Action Environment
The action of the compound can be influenced by environmental factors such as light. The compound is sensitive to UV or near IR light, which triggers the photo-cleavage process . This allows for spatio-temporal control of biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the bromination of a precursor compound followed by the introduction of the hydroxymethyl group. One common method involves the reaction of 7-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include controlled temperature and pH to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of 6-bromo-7-(carboxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one.
Reduction: Formation of 7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one.
Substitution: Formation of 6-substituted-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives.
Scientific Research Applications
6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
6-bromo-7-hydroxy-3-methylcoumarin: Similar in structure but with a coumarin core instead of a benzoxazinone core.
6-bromo-7-hydroxycoumarinyl-caged ceramide: Used in bioactivity studies of ceramides.
Uniqueness
6-bromo-7-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and its potential biological activities make it a valuable compound in medicinal research.
Properties
IUPAC Name |
6-bromo-7-(hydroxymethyl)-4H-1,4-benzoxazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-6-2-7-8(1-5(6)3-12)14-4-9(13)11-7/h1-2,12H,3-4H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJOPPOGAWBLQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C(=C2)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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